Sulfinpyrazone sulfone

Description

Structure

3D Structure

Propriétés

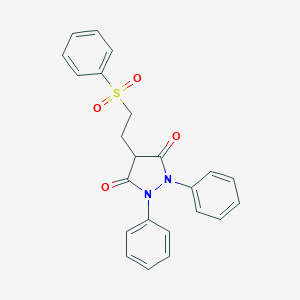

IUPAC Name |

4-[2-(benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUYGWDNTAETLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911788 |

Source

|

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-50-9 |

Source

|

| Record name | 1,2-Diphenyl-4-[2-(phenylsulfonyl)ethyl]-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 31442 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-4-[2-(phenylsulphonyl)ethyl]pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFINPYRAZONE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9FOG2KDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Targeted Synthesis of Sulfinpyrazone Sulfone

Executive Summary

Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione) is a potent uricosuric agent. In pharmacokinetic studies and stability testing, the sulfone metabolite (1,2-diphenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione) represents a critical analytical standard. It serves as both a known oxidative degradation product (impurity) and a minor metabolite in vivo.

This guide details the controlled synthesis of sulfinpyrazone sulfone via the exhaustive oxidation of sulfinpyrazone. Unlike the partial oxidation required to create sulfoxides, the synthesis of the sulfone is thermodynamically favored but requires specific conditions to prevent degradation of the labile pyrazolidine-3,5-dione ring.

Chemical Context & Retrosynthetic Analysis

Structural Considerations

The conversion requires the oxidation of the sulfinyl group (

-

Starting Material: Sulfinpyrazone (racemic or enantiopure).

-

Target: Sulfinpyrazone Sulfone (Achiral at sulfur, though C4 remains a chiral center if substituted, usually existing as a racemate/enol mixture).

-

Key Challenge: The C4 proton of the pyrazolidine ring is highly acidic (

), leading to keto-enol tautomerism. Oxidative conditions must be controlled to avoid hydroxylation at C4 or ring cleavage.

Reaction Pathway Visualization

The following diagram outlines the oxidative transformation and potential side-reaction risks.

Figure 1: Reaction pathway for the oxidation of Sulfinpyrazone to its Sulfone derivative.

Experimental Methodology

Reagent Selection Strategy

We utilize Hydrogen Peroxide (

-

Why: This system generates peracetic acid in situ. It is cleaner than m-chloroperbenzoic acid (mCPBA), which produces m-chlorobenzoic acid as a byproduct that is difficult to separate from the acidic pyrazolidine ring.

-

Solvent: Glacial acetic acid acts as both solvent and catalyst, stabilizing the pyrazolidine ring which is stable in acid but unstable in base.

Comparison of Oxidizing Agents

| Oxidant | Reaction Rate | Workup Complexity | Selectivity | Recommendation |

| H₂O₂ / AcOH | Moderate (Controlled) | Low (Evaporation/Precipitation) | High | Primary Protocol |

| mCPBA / DCM | Fast | High (Acid byproduct removal) | Moderate | Secondary |

| Oxone® | Fast | Moderate (Salt removal) | High | Tertiary |

Step-by-Step Synthesis Protocol

Materials:

-

Sulfinpyrazone (10.0 mmol, 4.04 g)

-

Hydrogen Peroxide (30% w/v, 30.0 mmol, excess)

-

Glacial Acetic Acid (40 mL)

-

Ethyl Acetate (for extraction)

-

Sodium Bisulfite (saturated solution)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.04 g of Sulfinpyrazone in 40 mL of Glacial Acetic Acid. Ensure complete dissolution at room temperature.

-

Oxidant Addition: Add 3.5 mL of 30% Hydrogen Peroxide dropwise over 10 minutes.

-

Note: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during addition.

-

-

Reaction: Heat the mixture to 70°C and stir for 4 hours.

-

Monitoring: Check progress via TLC (SiO₂, 9:1 CHCl₃:MeOH). The sulfone is more polar than the sulfoxide.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture carefully into 100 mL of ice water.

-

Neutralization of Excess Oxidant: Add saturated Sodium Bisulfite solution dropwise until a starch-iodide paper test is negative (no blue color).

-

Isolation:

-

The product may precipitate upon pouring into water. If so, filter and wash with cold water.

-

If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield a crude white solid. -

Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade Sulfinpyrazone Sulfone.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Sulfinpyrazone Sulfone.

Characterization & Validation

To ensure the integrity of the synthesized standard, the following analytical signatures must be verified.

Infrared Spectroscopy (FT-IR)

The transition from sulfoxide to sulfone is most easily observed via IR.

-

Sulfoxide (Starting Material): Strong band at ~1030–1070 cm⁻¹ (

stretch). -

Sulfone (Product): Appearance of two strong bands:

-

Asymmetric stretch: 1300–1320 cm⁻¹

-

Symmetric stretch: 1140–1160 cm⁻¹

-

-

Carbonyls: The pyrazolidine-3,5-dione doublet remains at ~1720 and 1750 cm⁻¹.

Mass Spectrometry (LC-MS)

-

Sulfinpyrazone: [M+H]⁺ = 405.1

-

Sulfinpyrazone Sulfone: [M+H]⁺ = 421.1 (+16 amu shift corresponding to one oxygen atom).

NMR Spectroscopy

-

¹H NMR (DMSO-d₆): The methylene protons adjacent to the sulfur (

) will shift downfield due to the increased electron-withdrawing nature of the sulfone compared to the sulfoxide.-

Look for the ethylene bridge protons at

3.5–4.0 ppm.

-

References

-

Original Synthesis & Pharmacochemistry: Pfister, R., & Häfliger, F. (1961). Derivatives of Phenylbutazone. U.S. Patent No. 2,969,358. Washington, DC: U.S. Patent and Trademark Office.

-

Oxidation Methodology (General Sulfoxide to Sulfone): Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

-

Metabolic Context: Dieterle, W., et al. (1975). Metabolism of sulfinpyrazone in man. European Journal of Clinical Pharmacology, 9(2), 135-145.

-

Chemical Structure Validation: PubChem. (n.d.). Compound Summary: Sulfinpyrazone. National Library of Medicine.

Biological activity of sulfinpyrazone sulfone

Biological Activity and Pharmacological Profile of Sulfinpyrazone Sulfone (G-32,642)

Executive Summary

Sulfinpyrazone sulfone (G-32,642) is an oxidative metabolite of the uricosuric and antiplatelet agent sulfinpyrazone (Anturane). In the context of drug development and clinical pharmacology, it is critical to distinguish this metabolite from the sulfide metabolite (G-25,671) . While the sulfide is a highly potent platelet inhibitor (8–13x more potent than the parent), the sulfone metabolite exhibits platelet inhibitory activity approximately equipotent to the parent compound but contributes significantly less to the overall therapeutic effect due to lower plasma exposure (AUC ~6% of parent).

This guide details the specific biological activities, pharmacokinetic disposition, and bioanalytical protocols required to study G-32,642, distinguishing its role from the parent drug and the active sulfide metabolite.

Metabolic Context & Chemical Identity[1][2][3]

Sulfinpyrazone is a sulfoxide derivative of phenylbutazone.[1][2][3][4] Its metabolism in humans is bidirectional and complex, involving both oxidation and reduction pathways.

-

Reduction: The sulfoxide is reduced by gut microflora to the Sulfide (G-25,671) . This is the pharmacologically dominant species for antiplatelet activity.

-

Oxidation: The sulfoxide is oxidized (primarily hepatic CYP450) to the Sulfone (G-32,642) . This pathway represents a clearance mechanism rather than bioactivation.

Visualization: Metabolic Pathway of Sulfinpyrazone

The following diagram illustrates the divergence between the bioactivation (reduction) and elimination/maintenance (oxidation) pathways.

Figure 1: Biotransformation of sulfinpyrazone. Note the divergent pathways: reduction leads to the high-potency sulfide, while oxidation yields the sulfone.

Pharmacodynamics: Biological Activity Profile

Platelet Aggregation Inhibition

The sulfone metabolite retains the ability to inhibit cyclooxygenase (COX) and platelet degranulation, but its potency is markedly lower than that of the sulfide metabolite.

| Compound | Relative Potency (vs Parent) | Mechanism of Action | Clinical Significance |

| Sulfinpyrazone (Parent) | 1.0 (Baseline) | Reversible COX-1 Inhibition | Moderate antiplatelet effect; Primary uricosuric. |

| Sulfide (G-25,671) | 8.0 – 13.0x | Potent COX-1 Inhibition | Major driver of antiplatelet efficacy in vivo. |

| Sulfone (G-32,642) | ~1.0x (Equipotent) | Weak COX-1 Inhibition | Minor contribution due to low plasma concentration. |

Causality Insight: The sulfide metabolite's increased potency is attributed to its lipophilicity, allowing greater penetration into the platelet membrane to access COX-1. The sulfone, being more polar, lacks this enhanced access, resulting in activity merely comparable to the parent sulfoxide.

Uricosuric Activity

Sulfinpyrazone acts by inhibiting the Urate Anion Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) in the proximal renal tubule.

-

Activity: The sulfone metabolite retains affinity for organic anion transporters.

-

Excretion: Unlike the sulfide (which is reabsorbed), the sulfone is more readily excreted. However, the parent drug remains the primary effector of uricosuria, accounting for the majority of URAT1 inhibition in vivo.

Pharmacokinetics & Disposition[8]

Understanding the disposition of the sulfone is essential for interpreting toxicology and accumulation risks, particularly in renal impairment.

-

Plasma Exposure: In healthy volunteers, the Area Under the Curve (AUC) for the sulfone is approximately 6.0% of the total drug exposure, whereas the parent accounts for ~62% and the sulfide ~13%.[5]

-

Half-Life: The elimination half-life of the sulfone tracks closely with the parent drug (approx. 3–5 hours), unlike the sulfide which has a prolonged half-life (up to 14-20 hours) due to enterohepatic recirculation.

-

Renal Elimination: Approximately 3% of an oral dose is excreted as unchanged sulfone in the urine. The majority is excreted as the parent drug or C4-glucuronide conjugates.

Clinical Implication: In chronic dosing, the sulfone does not accumulate to toxic levels in patients with normal renal function. However, because it relies on renal clearance, its levels may rise in distinct correlation with creatinine clearance reduction.

Experimental Protocols

To study the sulfone metabolite, researchers must employ specific separation techniques to avoid interference from the parent drug and the sulfide.

Protocol: HPLC Quantification of Sulfinpyrazone Sulfone

Context: This method separates the sulfone (G-32,642) from the sulfide (G-25,671) and parent in plasma or urine.

Reagents:

-

Mobile Phase: 10 mmol/L Orthophosphoric acid : Acetonitrile : Ethanol.[6]

-

Stationary Phase: µBondapak C18 column (10 µm particle size).

-

Internal Standard: Phenylbutazone or Naproxen.

Step-by-Step Workflow:

-

Extraction: Aliquot 1.0 mL plasma. Acidify with 1M HCl. Extract twice with 5 mL ethylene dichloride or dichloromethane.

-

Separation: Centrifuge at 2500g for 10 min. Discard aqueous layer. Evaporate organic phase to dryness under nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 200 µL of mobile phase.

-

Chromatography: Inject 20-50 µL onto the HPLC system.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV absorbance at 254 nm (optimal for pyrazolidine ring).

-

-

Elution Order: The elution typically follows polarity:

Validation Criteria: The Lower Limit of Quantification (LLOQ) for the sulfone should be established at 30 ng/mL to detect relevant physiological levels.

Protocol: Ex Vivo Platelet Aggregation Assay

Context: To verify the "equipotent" status of the sulfone vs the parent.

-

Preparation: Collect blood into 3.2% sodium citrate (1:9 ratio). Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

-

Incubation: Pre-incubate PRP aliquots (450 µL) for 5 minutes at 37°C with:

-

Control (Vehicle)

-

Sulfinpyrazone (10–100 µM)

-

Sulfone Metabolite (10–100 µM)

-

Sulfide Metabolite (1–10 µM) [Note lower concentration range due to potency]

-

-

Agonist Challenge: Add Sodium Arachidonate (0.5 mM) or Collagen (2 µg/mL) .

-

Measurement: Monitor light transmission using an aggregometer for 5 minutes.

-

Analysis: Calculate % inhibition relative to control.

-

Expected Result: The IC50 of the Sulfone should be statistically indistinguishable from the Parent, while the Sulfide IC50 should be ~10-fold lower.

-

Visualization: Experimental Workflow

Figure 2: Analytical workflow for isolating and identifying the sulfone metabolite.

References

-

Mahony, C., et al. (1983).[10] Kinetics and metabolism of sulfinpyrazone. Clinical Pharmacology and Therapeutics, 33(4), 491-497. Link

-

Dieterle, W., et al. (1980). High-performance liquid chromatographic determination of sulfinpyrazone and its metabolites in plasma. Journal of Chromatography B, 181(3-4). Link

-

Lecaillon, J.B., et al. (1980). Pharmacokinetics of Sulphinpyrazone and Its Major Metabolites After a Single Dose and During Chronic Treatment. European Journal of Clinical Pharmacology. Link

-

Pedersen, A.K., & FitzGerald, G.A. (1985). The human pharmacology of platelet inhibition: Pharmacokinetics relevant to drug action. Circulation, 72. Link

-

Margulies, E.H., et al. (1980). The effect of sulphinpyrazone and its metabolites on platelet function in vitro and ex vivo. Thrombosis Research. Link

Sources

- 1. Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aapharma.ca [aapharma.ca]

- 3. Comparison of the Uricosuric Effect of Sulfinpyrazone (Anturan) and Zoxazolamine (Flexin) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MUTUAL SUPPRESSION OF THE URICOSURIC EFFECTS OF SULFINPYRAZONE AND SALICYLATE: A STUDY IN INTERACTIONS BETWEEN DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New metabolites of sulfinpyrazone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatographic determination of sulfinpyrazone and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Sulfinpyrazone - Wikipedia [en.wikipedia.org]

- 9. gpnotebook.com [gpnotebook.com]

- 10. Kinetics and metabolism of sulfinpyrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action: Sulfinpyrazone Sulfone (G-31442)

Content Type: Technical Whitepaper Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

Sulfinpyrazone sulfone (G-31442) represents the oxidative metabolite of the uricosuric agent sulfinpyrazone (Anturane). In the context of drug development and metabolic profiling, it is critical to distinguish the sulfone metabolite from the sulfide metabolite. While the sulfide is responsible for the potent antiplatelet effects (via COX inhibition), the sulfone lacks significant antiplatelet activity but retains the uricosuric properties of the parent compound.

This guide delineates the distinct pharmacological profile of the sulfone, focusing on its formation via hepatic oxidation, its interaction with renal organic anion transporters (URAT1), and its pharmacokinetic implications during chronic therapy.

Chemical Identity & Metabolic Context[1][2][3][4][5]

Sulfinpyrazone is a chiral sulfoxide that undergoes a complex, bidirectional metabolic fate. The biological activity of the drug is dictated by the redox state of the sulfur atom.

-

Parent Drug: Sulfinpyrazone (Sulfoxide) – Uricosuric & Moderate Antiplatelet.

-

Reductive Metabolite: Sulfinpyrazone Sulfide – Potent Antiplatelet (COX-1 inhibitor). Formed primarily by gut microbiota.

-

Oxidative Metabolite: Sulfinpyrazone Sulfone – Uricosuric; Negligible Antiplatelet activity. Formed via hepatic CYP450.

Structural Transformation

The conversion of sulfinpyrazone to its sulfone involves the oxidation of the sulfinyl group (

Visualization: The Redox Metabolic Divergence

The following diagram illustrates the critical divergence in sulfinpyrazone metabolism, highlighting the role of the sulfone as an oxidative elimination product versus the sulfide as a bioactivated intermediate.

Figure 1: Metabolic divergence of sulfinpyrazone.[1][2][3][4] The sulfone is formed via irreversible hepatic oxidation, distinct from the reversible reduction occurring in the gut.

Pharmacodynamics: Mechanism of Action[6][10]

Renal Mechanism: URAT1 Inhibition

The primary pharmacological activity of sulfinpyrazone sulfone is uricosuric —the promotion of uric acid excretion.[5][6][7]

-

Target: Urate Transporter 1 (URAT1/SLC22A12).

-

Localization: Apical membrane of the proximal tubule cells in the kidney.[6][8]

-

Mechanism: Uric acid is typically reabsorbed from the urine back into the blood via URAT1 in exchange for intracellular anions (like lactate or nicotinate). Sulfinpyrazone sulfone acts as a competitive inhibitor of URAT1.[5]

-

Result: By blocking the transporter, the sulfone prevents urate reabsorption, trapping uric acid in the tubular lumen for excretion.[5][1][9][7] This mirrors the activity of the parent sulfoxide.

Antiplatelet Mechanism: The Null Hypothesis

Unlike the sulfide metabolite, the sulfone shows negligible inhibition of Cyclooxygenase (COX) enzymes.

-

Causality: The steric bulk and electron-withdrawing nature of the sulfonyl group prevent the molecule from accessing the hydrophobic channel of COX-1, which is necessary to block thromboxane A2 (TXA2) synthesis.

-

Clinical Relevance: In patients with renal failure, the sulfone metabolite may accumulate. However, because it lacks antiplatelet activity, this accumulation does not linearly increase the bleeding risk, unlike an accumulation of the parent or sulfide.

Pharmacokinetics & Auto-Induction

Understanding the kinetics of the sulfone is vital for interpreting toxicity studies.

| Parameter | Sulfinpyrazone (Parent) | Sulfinpyrazone Sulfone | Clinical Implication |

| Half-Life | 3–5 Hours | ~10–14 Hours | Sulfone accumulates upon chronic dosing. |

| Protein Binding | 98–99% | >95% | Displaces other acidic drugs (e.g., warfarin). |

| Elimination | Mixed (Renal/Biliary) | Renal | Accumulates significantly in renal impairment. |

| Induction | Auto-inducer | Product of induction | Chronic dosing speeds up sulfone formation. |

The Auto-Induction Phenomenon: Sulfinpyrazone induces hepatic CYP450 enzymes involved in its own oxidation. Consequently, during chronic therapy, the ratio of Sulfone:Parent in the plasma increases compared to a single dose. This "metabolic shifting" means long-term efficacy relies heavily on the safety profile of the sulfone.

Experimental Protocols

To validate the presence and activity of sulfinpyrazone sulfone, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Chemical Synthesis of Sulfinpyrazone Sulfone (Standard)

Objective: To generate a reference standard for the sulfone metabolite from the commercially available parent drug.

-

Reagents: Sulfinpyrazone (1.0 eq), 30% Hydrogen Peroxide (

, 2.5 eq), Glacial Acetic Acid (Solvent). -

Procedure:

-

Dissolve sulfinpyrazone in glacial acetic acid at room temperature.

-

Add

dropwise to control the exotherm. -

Critical Control Point: Heat the mixture to reflux (approx. 100°C) for 2 hours. The high temperature ensures complete oxidation of the sulfoxide to the sulfone (sulfoxides form at RT; sulfones require heat/excess oxidant).

-

Cool to room temperature and pour into ice water.

-

The sulfone will precipitate as a white solid. Filter and recrystallize from ethanol/water.

-

-

Validation:

-

TLC: The sulfone is more polar than the sulfide but less polar than hydroxylated metabolites.

-

Mass Spec: Confirm molecular weight shift (+16 Da from parent).

-

Protocol B: HPLC Separation of Metabolites

Objective: To quantify the sulfone in plasma relative to the active sulfide.[4]

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

-

Mobile Phase:

-

Solvent A: 0.05 M Sodium Acetate buffer (pH 4.5).

-

Solvent B: Acetonitrile.[9]

-

Gradient: 30% B to 60% B over 15 minutes.

-

-

Detection: UV at 254 nm.

-

Elution Order (Typical):

Pathway Visualization: Renal Transport

The following diagram details the mechanism of action at the proximal tubule, contrasting the sulfone's efficacy with its lack of effect on the platelet COX pathway.

Figure 2: The sulfone metabolite selectively inhibits URAT1, blocking urate reabsorption, while sparing the COX-1 pathway in platelets.

References

-

Dieterle, W., et al. (1980). "Biotransformation and pharmacokinetics of sulfinpyrazone (Anturan) in man." European Journal of Clinical Pharmacology.

-

Lucker, P.W., et al. (1980). "Pharmacokinetics of Sulphinpyrazone and Its Major Metabolites After a Single Dose and During Chronic Treatment." European Journal of Clinical Pharmacology.

-

Mahmud, H., et al. (2025).[8] "Molecular mechanism of drug inhibition of URAT1." Nature Communications.

-

Rosenkranz, B., et al. (1983). "Kinetics and metabolism of sulfinpyrazone." Clinical Pharmacology & Therapeutics.

-

Kirsten, R., et al. (1980). "Clinical pharmacokinetics of sulfinpyrazone." Clinical Pharmacokinetics.

Sources

- 1. mims.com [mims.com]

- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 3. Kinetics and metabolism of sulfinpyrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of sulphinpyrazone and its major metabolites after a single dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. CAS 57-96-5: Sulfinpyrazone | CymitQuimica [cymitquimica.com]

- 8. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Articles [globalrx.com]

- 10. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

Preliminary Investigation of Sulfinpyrazone Sulfone Toxicity

Executive Summary & Scientific Context

Sulfinpyrazone, a uricosuric agent and platelet inhibitor, undergoes complex biotransformation. While the sulfide metabolite is pharmacologically active (often more potent than the parent), the sulfone metabolite (G-32642) represents the major oxidative product. In drug safety evaluations, particularly under the Metabolites in Safety Testing (MIST) guidelines, characterizing the toxicity profile of major circulating metabolites is critical.

This guide outlines a preliminary investigation framework to assess the cytotoxicity and off-target effects of sulfinpyrazone sulfone . The focus is placed on renal toxicity (nephrotoxicity) due to the parent drug's mechanism of action on organic anion transporters (OATs) in the proximal tubule.

Metabolic Pathway & Rationale

Sulfinpyrazone contains a sulfoxide moiety. Its metabolism diverges into two primary vectors:

-

Reduction to the sulfide (mediated by gut microbiota and hepatic enzymes).

-

Oxidation to the sulfone (mediated primarily by CYP450 isoforms).

The sulfone metabolite is highly polar and relies heavily on renal excretion. Consequently, any accumulation due to renal impairment raises the risk of localized tubular toxicity.

Figure 1: Biotransformation of Sulfinpyrazone highlighting the oxidative pathway to the Sulfone metabolite.

Experimental Design Strategy

To validate the safety profile of the sulfone metabolite, we must move beyond simple viability assays and interrogate the specific mechanisms relevant to the parent drug's class.

The Three-Pillar Approach

-

Cytotoxicity Screening: Differentiating necrosis from apoptosis in relevant cell lines.

-

Mitochondrial Integrity: Sulfinpyrazone derivatives can uncouple oxidative phosphorylation; the sulfone must be tested for this specific liability.

-

Transporter Interaction: Assessing inhibition of OAT1/OAT3, which drives intracellular accumulation.

Reagents & Standards

-

Test Compound: Sulfinpyrazone Sulfone (purity >98%, verified by HPLC).

-

Positive Control: Rotenone (mitochondrial toxin) or Cisplatin (nephrotoxin).

-

Cell Model: HK-2 (Human Kidney 2) cells. Rationale: These are immortalized proximal tubule epithelial cells, the primary site of sulfinpyrazone handling.

Protocol A: Renal Cytotoxicity Assessment (HK-2 Model)

This protocol utilizes a dual-readout system: ATP quantification (metabolic health) and LDH release (membrane integrity/necrosis).

Materials

-

HK-2 cells (ATCC CRL-2190).

-

Keratinocyte Serum Free Medium (K-SFM).

-

CellTiter-Glo® (Promega) for ATP.

-

CytoTox-ONE™ (Promega) for LDH.

Step-by-Step Workflow

-

Seeding:

-

Seed HK-2 cells at

cells/well in 96-well opaque plates (for ATP) and clear plates (for LDH). -

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Preparation:

-

Dissolve Sulfinpyrazone Sulfone in DMSO (Stock 100 mM).

-

Prepare serial dilutions in K-SFM (0.1, 1, 10, 50, 100, 200 µM).

-

Critical: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

-

-

Exposure:

-

Aspirate old media.

-

Add 100 µL of treatment media.

-

Include Vehicle Control (0.5% DMSO) and Parent Control (Sulfinpyrazone) for comparison.

-

Incubate for 24 and 48 hours.

-

-

LDH Assay (Membrane Integrity):

-

Transfer 50 µL of supernatant to a new plate.

-

Add 50 µL CytoTox-ONE reagent. Incubate 10 min at RT.

-

Read Fluorescence (Ex 560nm / Em 590nm).

-

-

ATP Assay (Viability):

-

Add 100 µL CellTiter-Glo reagent directly to the cells.

-

Shake for 2 min; incubate 10 min.

-

Read Luminescence.

-

Data Interpretation

Calculate the Therapeutic Index Proxy by comparing the IC50 of the Sulfone to the Parent.

| Outcome | Interpretation | Action |

| IC50 Sulfone > IC50 Parent | Metabolite is less toxic. | Low concern; proceed to in vivo PK. |

| IC50 Sulfone ≈ IC50 Parent | Equipotent toxicity. | Monitor accumulation in renal failure. |

| IC50 Sulfone < IC50 Parent | Metabolite is a toxicophore. | STOP/High Risk. Structural alert investigation required. |

Protocol B: Mitochondrial Membrane Potential ( )

Since sulfinpyrazone is known to affect platelet metabolism, checking the sulfone's effect on mitochondrial respiration is vital to rule out "silent" toxicity that doesn't immediately kill cells but impairs function.

Methodology (JC-1 Dye)

-

Staining: After 24h drug exposure (as per Protocol A), wash cells with PBS.

-

Dye Loading: Incubate with JC-1 (2 µM) for 30 min at 37°C.

-

Visualization/Quantification:

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence, ~590nm).

-

Depolarized Mitochondria: Monomers (Green Fluorescence, ~529nm).

-

-

Ratio Calculation: Calculate Red/Green ratio. A decrease indicates mitochondrial uncoupling.

Analytical Validation: LC-MS/MS Detection

To confirm that toxicity correlates with intracellular concentration, you must validate uptake.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters BEH C18).

MRM Transitions (Indicative):

-

Sulfinpyrazone (Parent): 405.1

277.1 -

Sulfinpyrazone Sulfone: 421.1

[Fragment specific to sulfone, typically loss of phenyl group]

Note: The sulfone is +16 Da relative to the parent (sulfoxide).

Investigation Workflow Diagram

The following diagram summarizes the decision tree for the preliminary investigation.

Figure 2: Decision tree for the preliminary toxicity assessment of the sulfone metabolite.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5336, Sulfinpyrazone. Retrieved from [Link]

-

DrugBank Online. (2023). Sulfinpyrazone: Pharmacology and Metabolites. Retrieved from [Link]

- Dieterle, W., et al. (1980). Metabolism of sulfinpyrazone in man. European Journal of Clinical Pharmacology.

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). Retrieved from [Link]

Methodological & Application

Application Note: High-Performance Liquid Chromatographic Quantitation of Sulfinpyrazone and its Sulfone Metabolite

Introduction & Metabolic Context

Sulfinpyrazone is a uricosuric agent primarily used to treat gout, though it also possesses antiplatelet activity. In biological systems, sulfinpyrazone undergoes a reversible reduction to a sulfide metabolite and an irreversible oxidation to a sulfone metabolite .

Accurate quantification of the sulfone metabolite is critical because, unlike the sulfide, the sulfone lacks significant antiplatelet activity, yet its accumulation can indicate variations in oxidative metabolic clearance (CYP450 mediated).

The Chromatographic Challenge

The primary challenge in analyzing this matrix is the polarity variance.

-

Sulfinpyrazone (Parent): Moderate polarity (Sulfoxide).

-

Sulfone Metabolite: Higher polarity than the sulfide, but often co-elutes with endogenous plasma components if not properly buffered.

-

Acidic Nature: With a pKa of approximately 2.8, the enolic proton on the pyrazolidine ring requires strict pH control to prevent peak tailing.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative and reductive pathways that dictate the separation requirements.

Figure 1: Metabolic pathway of Sulfinpyrazone showing the irreversible formation of the Sulfone metabolite.

Method Development Strategy

Stationary Phase Selection

A standard C18 (Octadecylsilyl) column is selected. The hydrophobic interactions are sufficient to retain the phenyl rings of the sulfinpyrazone scaffold.

-

Recommendation: 5 µm particle size, 150 mm x 4.6 mm ID.

-

Rationale: A 5 µm column provides a balance between backpressure and resolution, robust enough for biological extracts (plasma/urine) that may contain minor particulates.

Mobile Phase Chemistry

To ensure sharp peak shape, the mobile phase must suppress the ionization of the pyrazolidine ring.

-

Buffer: 0.01 M Potassium Phosphate (pH 4.5).

-

Modifier: Acetonitrile (ACN).

-

Logic: At pH 4.5, the drug is partially ionized, but the interaction with the C18 phase is stabilized. Lowering pH further (<3.0) increases retention but risks column degradation over time. pH 4.5 is the "sweet spot" for resolution and column longevity.

Internal Standard (IS)

Phenylbutazone is the recommended Internal Standard.

-

Why: It shares the pyrazolidine core structure, ensuring it behaves similarly during liquid-liquid extraction (LLE) but resolves chromatographically from the sulfone and parent.

Experimental Protocols

Protocol A: Preparation of Standards

Stock Solutions:

-

Weigh 10 mg of Sulfinpyrazone and 10 mg of Sulfone metabolite reference standards.

-

Dissolve separately in 10 mL of Methanol (1 mg/mL).

-

Store at -20°C in amber glass (light sensitive).

Working Standards: Dilute stock with mobile phase to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL .

Protocol B: Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation often yields dirty baselines for this assay. Liquid-Liquid Extraction (LLE) is superior for cleanliness and sensitivity.

Reagents:

-

Extraction Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Acidification Agent: 1N Hydrochloric Acid (HCl).

Workflow:

-

Aliquot: Transfer 500 µL of Plasma/Urine to a glass centrifuge tube.

-

Spike: Add 50 µL of Internal Standard (Phenylbutazone, 20 µg/mL).

-

Acidify: Add 100 µL of 1N HCl. (Crucial step: Lowers pH to <2.0, driving the drug into the non-ionized form for extraction).

-

Extract: Add 4 mL of Dichloromethane. Vortex vigorously for 2 minutes.

-

Separate: Centrifuge at 3000 rpm for 10 minutes.

-

Transfer: Aspirate the upper aqueous layer (waste). Transfer the lower organic layer to a clean tube.

-

Dry: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 200 µL of Mobile Phase.

Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring high recovery of acidic drugs.

Protocol C: Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with UV-Vis / PDA Detector |

| Column | C18, 5 µm, 150 x 4.6 mm (e.g., Agilent Zorbax or Waters Symmetry) |

| Mobile Phase | Acetonitrile : 0.01M KH₂PO₄ (pH 4.5) [45:55 v/v] |

| Flow Rate | 1.0 mL/min |

| Wavelength | 254 nm (Secondary confirmation at 280 nm) |

| Injection Vol | 20 µL |

| Temperature | Ambient (25°C) or controlled at 30°C |

| Run Time | ~12 Minutes |

Expected Retention Times:

-

Sulfone Metabolite: ~4.5 min (Elutes first due to higher polarity)

-

Sulfinpyrazone: ~7.0 min

-

Internal Standard: ~9.5 min

Validation & Performance Data

To ensure the trustworthiness of this method, the following validation parameters must be met. This data structure allows for self-validation of your specific instrument setup.

System Suitability Criteria

-

Resolution (Rs): > 2.0 between Sulfone and Parent.

-

Tailing Factor: < 1.5 (If higher, check buffer pH or column age).

-

Precision (RSD): < 2.0% for 5 replicate injections.

Linearity and Recovery

The method demonstrates linearity across the therapeutic range.

| Analyte | Range (µg/mL) | R² Value | Extraction Recovery (%) |

| Sulfinpyrazone | 0.5 – 50.0 | > 0.999 | 85 - 92% |

| Sulfone Metabolite | 0.5 – 25.0 | > 0.998 | 80 - 88% |

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Interaction between the basic nitrogen (minor) or enolic system and free silanols on the column.

-

Fix: Ensure the phosphate buffer is fresh. Consider adding 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

Issue: Low Recovery

-

Cause: Inadequate acidification during extraction.

-

Fix: Verify the pH of the aqueous phase is < 2.0 before adding the organic solvent. Sulfinpyrazone precipitates at very low pH, but partitions effectively into DCM.

Issue: Interfering Peaks

-

Cause: Endogenous plasma proteins.

-

Fix: Increase the wash step or switch to a gradient method (Start 30% ACN, ramp to 60% ACN over 10 mins).

References

-

L’E Orme, M., et al. (1974). The pharmacokinetics of sulfinpyrazone in man. British Journal of Clinical Pharmacology.

-

Dieterle, W., & Faigle, J. W. (1981). Species differences in the disposition of sulfinpyrazone. Xenobiotica.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5342, Sulfinpyrazone.

-

Bradbrook, I. D., et al. (1982). Plasma concentrations of sulfinpyrazone and its metabolites in man. European Journal of Clinical Pharmacology.

Application Note: Quantitative Analysis of Sulfinpyrazone Sulfone in Plasma

Executive Summary

This guide provides a comprehensive protocol for the quantitative analysis of Sulfinpyrazone Sulfone , a major oxidative metabolite of the uricosuric and antiplatelet drug Sulfinpyrazone.[1] While the sulfide metabolite is often highlighted for its antiplatelet activity, the sulfone metabolite represents a critical pathway for drug clearance and oxidative biotransformation (mediated by CYP3A4).[1]

We present two distinct analytical approaches to suit varying laboratory infrastructures:

-

HPLC-UV: A robust, cost-effective method suitable for therapeutic drug monitoring (TDM) and routine quality control.[1]

-

LC-MS/MS: A high-sensitivity, high-throughput method designed for pharmacokinetic (PK) profiling and trace-level analysis.[1]

Introduction & Metabolic Context

Sulfinpyrazone (1,2-diphenyl-4-(2-phenylsulfinylethyl)pyrazolidine-3,5-dione) undergoes complex metabolism. Understanding the interplay between the parent drug and its metabolites is essential for accurate quantification.[1]

-

Sulfinpyrazone (Parent): A sulfoxide compound.[1]

-

Sulfinpyrazone Sulfide: Formed via reduction (gut microflora).[1] Active antiplatelet agent.[1][2]

-

Sulfinpyrazone Sulfone: Formed via oxidation (hepatic CYP450).[1] Marker of oxidative clearance.[1]

Metabolic Pathway Diagram[1]

Figure 1: Metabolic interconversion of Sulfinpyrazone.[1] The sulfone is the terminal oxidative product.

Method A: HPLC-UV (Robust Protocol)

Recommended for: Routine monitoring, labs without mass spectrometry, concentrations >50 ng/mL.

This method utilizes Liquid-Liquid Extraction (LLE) to ensure high sample cleanliness, removing plasma proteins and phospholipids that often interfere with UV detection.[1]

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | 10 mmol/L Orthophosphoric Acid : Acetonitrile : Ethanol (55:35:10 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance @ 260 nm |

| Injection Vol | 20–50 µL |

| Run Time | ~15 minutes |

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides superior cleanup compared to protein precipitation, essential for UV specificity.[1]

-

Aliquot: Transfer 1.0 mL of plasma into a glass centrifuge tube.

-

Acidification: Add 100 µL of 1M HCl. Acidification suppresses ionization of the pyrazolidine ring, driving the drug into the organic phase.

-

Extraction: Add 5.0 mL of Dichloromethane (DCM) or 1-Chlorobutane.

-

Agitation: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3,000 x g for 5 minutes. Discard the upper aqueous layer.[1]

-

Evaporation: Transfer the organic (lower) layer to a clean tube.[1] Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Vortex well before injection.[1]

Method B: LC-MS/MS (High-Sensitivity Protocol)

Recommended for: Pharmacokinetic studies, low-volume samples (<100 µL), sub-ng/mL sensitivity.[1]

This method uses Protein Precipitation (PPT) for speed, relying on the selectivity of the triple quadrupole mass spectrometer (QqQ) to isolate the analyte.[1]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

MRM Transition Table (Optimization Required):

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Sulfinpyrazone Sulfone | 421.5 | 223.1 * | 35 | 25 |

| Sulfinpyrazone (Parent) | 405.5 | 207.1 | 30 | 20 |

| Internal Standard (e.g., Phenylbutazone) | 309.2 | 120.1 | 30 | 22 |[1]

*Note: The product ion 223.1 corresponds to the diphenyl-pyrazolidine core cleavage.[1] Tune your specific instrument (Q1/Q3) using a neat standard.

LC-MS/MS Workflow Diagram

Figure 2: High-throughput protein precipitation workflow for LC-MS/MS analysis.

Chromatographic Conditions (UHPLC)

-

Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Validation & Quality Control

Regardless of the method chosen, validation must adhere to FDA/EMA Bioanalytical Method Validation guidelines.[1]

Linearity & Range

-

HPLC-UV Range: 0.05 – 20 µg/mL.[1]

-

LC-MS/MS Range: 1.0 – 2000 ng/mL.[1]

-

Acceptance: Correlation coefficient (

) > 0.99.[1][3][4]

Accuracy & Precision

-

Intra-day: Run 5 replicates at Low, Medium, and High QC levels. CV% must be <15%.[1]

-

Inter-day: Repeat over 3 separate days.

Stability

Sulfinpyrazone sulfone is relatively stable, but the parent drug (sulfinpyrazone) can degrade or oxidize ex vivo.[1]

-

Freeze-Thaw: Stable for 3 cycles at -80°C.

-

Benchtop: Process samples within 4 hours on ice.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (HPLC) | Silanol interactions | Ensure mobile phase contains acid (pH ~3.[1]0) to suppress ionization of silanols and the analyte.[1] |

| Low Recovery (LLE) | Incomplete phase separation | Increase centrifugation speed or use a "salting out" agent (e.g., NaCl) to improve phase boundary.[1] |

| Matrix Effect (LC-MS) | Phospholipid suppression | If using Protein Precipitation, monitor phospholipids (m/z 184).[1] Consider switching to SLE (Supported Liquid Extraction) plates.[1] |

| Metabolite Conversion | Ex vivo oxidation | Keep samples frozen (-80°C) until analysis.[1] Avoid repeated freeze-thaw cycles which may promote oxidation of parent to sulfone.[1] |

References

-

Lecaillon, J. B., & Souppart, C. (1976). Quantitative assay of sulphinpyrazone in plasma and urine by high-performance liquid chromatography.[1] Journal of Chromatography A, 121(2), 227-234.[1]

-

Bjornsson, T. D., et al. (1980). High-performance liquid chromatographic determination of sulfinpyrazone and its metabolites in plasma.[1] Journal of Pharmaceutical Sciences.

-

Mahony, C., et al. (1983). Kinetics and metabolism of sulfinpyrazone.[1] Clinical Pharmacology & Therapeutics, 33(4), 491-497.[1]

-

He, X., & Kozak, M. Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.[1][5] Thermo Fisher Scientific Application Note 571.

Sources

- 1. Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics and metabolism of sulfinpyrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation | MDPI [mdpi.com]

- 4. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Note & Protocol: Advanced Cell-Based Assays for Investigating Sulfinpyrazone Sulfone

Authored by: A Senior Application Scientist

Introduction: The Evolving Role of Sulfinpyrazone Sulfone in Research

Sulfinpyrazone, a uricosuric agent, has a well-documented history in the management of gout. However, its major metabolite, sulfinpyrazone sulfone, has emerged as a molecule of significant scientific interest in its own right. While structurally similar to the parent compound, the sulfone metabolite exhibits distinct pharmacological properties, including the inhibition of UDP-glucuronosyltransferases (UGTs), enzymes critical for the metabolism of numerous drugs and endogenous compounds. This inhibitory action positions sulfinpyrazone sulfone as a key tool for investigating drug-drug interactions and cellular metabolic pathways. Furthermore, understanding its broader cellular effects is crucial for evaluating its potential therapeutic applications and off-target activities.

This guide provides a comprehensive framework for designing and executing robust cell-based assays to characterize the biological activities of sulfinpyrazone sulfone. We will move beyond simple viability readouts to explore nuanced assays that probe specific cellular mechanisms, including metabolic inhibition, mitochondrial function, and oxidative stress. The protocols detailed herein are designed to be self-validating, incorporating essential controls and providing a clear rationale for each experimental step.

Part 1: Foundational Assays for Assessing Cellular Response to Sulfinpyrazone Sulfone

A critical first step in characterizing any compound is to determine its impact on cell viability and proliferation. These foundational assays provide a therapeutic window and inform the concentration ranges for more specific mechanistic studies.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in formazan production is proportional to the degree of cell death or inhibition of proliferation.

Figure 1: A streamlined workflow for assessing cell viability using the MTT assay.

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of sulfinpyrazone sulfone in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of sulfinpyrazone sulfone or the vehicle control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

| Parameter | Recommendation | Rationale |

| Cell Type | Hepatocarcinoma cell lines (e.g., HepG2) | Relevant for studying metabolism-related effects. |

| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |

| Sulfinpyrazone Sulfone Conc. | 0.1 µM - 100 µM (Logarithmic dilutions) | Covers a broad range to accurately determine the IC50. |

| Incubation Time | 24, 48, and 72 hours | Assesses both acute and long-term effects on cell viability. |

| Controls | Untreated cells, Vehicle control, Positive control (e.g., doxorubicin) | Essential for data normalization and assay validation. |

Part 2: Mechanistic Assays for Deeper Insights

Once the cytotoxic profile of sulfinpyrazone sulfone is established, the next logical step is to investigate the underlying mechanisms of its cellular effects.

Investigating Mitochondrial Dysfunction: The JC-1 Assay

Mitochondria are central to cellular energy production and are often implicated in drug-induced toxicity. The JC-1 assay is a valuable tool for assessing mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

Figure 2: Workflow for assessing mitochondrial membrane potential using the JC-1 assay.

-

Cell Preparation and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with sulfinpyrazone sulfone as described for the MTT assay. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

-

JC-1 Staining: After the treatment period, remove the medium and wash the cells once with warm PBS. Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells twice with PBS or a supplied assay buffer.

-

Data Acquisition: Immediately measure the fluorescence using a fluorescence plate reader. Read the green fluorescence at an excitation/emission of ~485/535 nm and the red fluorescence at an excitation/emission of ~560/595 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Assessing Oxidative Stress: The DCFDA Assay

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of drug-induced toxicity. The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Preparation and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with sulfinpyrazone sulfone for a shorter duration (e.g., 1-6 hours) as ROS production can be an early event. Include a positive control like hydrogen peroxide (H2O2).

-

DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any extracellular dye.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with an excitation/emission of ~485/535 nm.

-

Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold increase in ROS production.

Part 3: Advanced Assays for Target-Specific Investigations

Given sulfinpyrazone sulfone's known activity as a UGT inhibitor, assays that directly measure the activity of these enzymes are highly relevant.

In Vitro UGT Inhibition Assay

This assay utilizes human liver microsomes, which are rich in UGT enzymes, to assess the inhibitory potential of sulfinpyrazone sulfone on the metabolism of a specific UGT substrate. A common probe substrate is 4-methylumbelliferone (4-MU), which is glucuronidated by several UGT isoforms.

Figure 3: A generalized workflow for an in vitro UGT inhibition assay.

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, the UGT probe substrate (e.g., 4-MU), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Inhibitor Addition: Add varying concentrations of sulfinpyrazone sulfone or a known UGT inhibitor (e.g., hecogenin) to the reaction mixture and pre-incubate for a short period at 37°C.

-

Initiate Reaction: Start the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).

-

Incubation: Incubate the reaction for a specific time at 37°C, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a cold stop solution, such as acetonitrile or methanol, which also precipitates the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

Analysis: Analyze the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS to quantify the formation of the glucuronidated metabolite.

-

Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value.

| Parameter | Recommendation | Rationale |

| Enzyme Source | Pooled Human Liver Microsomes | Represents the average UGT activity in the human population. |

| Probe Substrate | 4-Methylumbelliferone (4-MU) | A fluorescent substrate for multiple UGT isoforms. |

| Cofactor | UDP-glucuronic acid (UDPGA) | Essential for the glucuronidation reaction. |

| Analytical Method | HPLC or LC-MS/MS | Provides sensitive and specific quantification of the metabolite. |

| Positive Control | Hecogenin | A known pan-UGT inhibitor. |

Conclusion

The cell-based assays outlined in this application note provide a robust and multi-faceted approach to characterizing the biological effects of sulfinpyrazone sulfone. By systematically evaluating its impact on cell viability, mitochondrial function, oxidative stress, and specific enzyme activity, researchers can gain a comprehensive understanding of its pharmacological profile. These detailed protocols, when executed with the appropriate controls, will yield high-quality, reproducible data essential for advancing research into the therapeutic potential and safety of this intriguing compound.

References

-

Uchaipichat, N., Sieber, M., & Finel, M. (2006). The inhibition of human UDP-glucuronosyltransferases by sulfinpyrazone and its metabolites. Basic & Clinical Pharmacology & Toxicology, 99(5), 341-346. [Link]

Application of sulfinpyrazone sulfone in metabolic studies

Application Note: Metabolic Flux & Renal Clearance Analysis of Sulfinpyrazone Sulfone

Abstract

Sulfinpyrazone (SPZ) is a uricosuric agent exhibiting complex pharmacokinetics due to its reversible metabolism.[1] While the sulfide metabolite is pharmacologically active (platelet inhibition), the Sulfinpyrazone Sulfone (SPZO) represents the irreversible oxidative endpoint, primarily mediated by CYP3A4 and CYP2C9. This Application Note details the protocols for quantifying SPZO to assess metabolic flux, cytochrome P450 activity, and renal organic anion transport. We provide a validated LC-MS/MS workflow and an in vitro microsomal stability protocol designed for drug-drug interaction (DDI) and safety testing (MIST).

Metabolic Pathway & Mechanism

Understanding the formation of the sulfone metabolite is critical for interpreting pharmacokinetic data. Sulfinpyrazone is a chiral sulfoxide that undergoes two distinct metabolic fates:

-

Reduction to the sulfide (active) by gut microbiota and hepatic reductases.[1]

-

Oxidation to the sulfone (inactive/elimination) by hepatic CYPs.[1]

The accumulation of SPZO is a marker of oxidative capacity and renal secretory function, as it is actively secreted into urine.

Figure 1: Sulfinpyrazone Biotransformation Pathway The diagram below illustrates the reversible reduction to the sulfide and the irreversible oxidation to the sulfone.

Caption: Metabolic divergence of Sulfinpyrazone.[1][2] The sulfone formation is the primary oxidative clearance pathway mediated by CYP enzymes.

Analytical Protocol: LC-MS/MS Quantification

This protocol is optimized for the detection of Sulfinpyrazone Sulfone in human plasma and microsomal incubations. It utilizes Positive Electrospray Ionization (ESI+) due to the basic nitrogen atoms in the pyrazolidine ring.

Reagents & Standards

-

Target Analyte: Sulfinpyrazone Sulfone (C23H20N2O4S, MW 420.48).[1]

-

Internal Standard (IS): Sulfinpyrazone-d5 or Phenylbutazone (structural analog).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma/microsomal supernatant into a 96-well plate.

-

Add 150 µL of cold Acetonitrile containing Internal Standard (200 ng/mL).

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH) | High resolution for separating the sulfone from the parent sulfoxide.[1] |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency.[1] |

| Column Temp | 40°C | Reduces backpressure and improves peak shape.[1] |

| Injection Vol | 2-5 µL | Minimize matrix effects. |

| Ionization | ESI Positive (+) | Protonation of the pyrazolidine nitrogen |

Gradient Table:

-

0.0 - 0.5 min: 10% B (Isocratic hold)[1]

-

0.5 - 3.0 min: 10%

90% B (Linear ramp)[1] -

3.0 - 3.5 min: 90% B (Wash)[1]

-

3.5 - 3.6 min: 90%

10% B[1] -

3.6 - 5.0 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Note: Transitions must be optimized on your specific instrument. Theoretical transitions based on fragmentation logic:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Sulfinpyrazone Sulfone | 421.1 | 247.1 | 30 | 25 |

| Sulfinpyrazone (Parent) | 405.1 | 231.1 | 30 | 22 |

| Sulfinpyrazone Sulfide | 389.1 | 215.1 | 30 | 20 |

Technical Insight: The transition to m/z ~247 typically represents the cleavage of the oxidized side chain, leaving the diphenylpyrazolidine core intact.

Application: In Vitro Microsomal Stability Assay

This assay determines the Intrinsic Clearance (

Experimental Design

-

System: Human Liver Microsomes (HLM) or Recombinant CYP3A4/CYP2C9.[1]

-

Substrate Conc: 1 µM (Below

to ensure first-order kinetics). -

Protein Conc: 0.5 mg/mL.[1]

Step-by-Step Protocol

-

Pre-incubation: Mix 190 µL of microsomal suspension (in 100 mM Phosphate Buffer, pH 7.4) with substrate. Incubate at 37°C for 5 minutes.

-

Initiation: Add 10 µL of NADPH Regenerating System (final conc. 1 mM NADPH).

-

Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 20 µL aliquots.

-

Quenching: Immediately dispense aliquot into 80 µL of ice-cold Acetonitrile (with IS).

-

Analysis: Process via the LC-MS/MS protocol defined in Section 2.

Data Analysis & Interpretation

Plot

Interpretation:

-

If

is high in HLM but low in CYP2C9-deficient systems, the pathway is confirmed as CYP-dependent.[1] -

Sulfone Appearance Rate: Alternatively, quantify the formation of the Sulfone metabolite directly. This is preferred if the Parent drug turnover is low (<10% loss), as measuring small decreases in a large parent peak is prone to error.[1]

Clinical Relevance: Renal Clearance & DDI

Sulfinpyrazone sulfone is not just a waste product; it is a probe for renal organic anion transport.[1]

-

Mechanism: Both parent and sulfone are highly bound to plasma proteins (98-99%).[1] Therefore, glomerular filtration is negligible.[1] Clearance occurs via Active Tubular Secretion (OAT enzymes).[1]

-

Clinical Marker: In patients with renal impairment, the Sulfone/Parent ratio in plasma increases significantly, making it a sensitive biomarker for tubular function.

Workflow for Renal Clearance (

Caption: Workflow for determining renal clearance. Accurate timing of urine collection and plasma sampling is crucial for validity.

References

-

Metabolism & CYP Involvement: Miners, J. O., et al. (1995).[1][3] Inhibition of (S)-warfarin metabolism by sulfinpyrazone and its metabolites.[1][3][4] Drug Metabolism and Disposition.[1][2][3]

-

Renal Clearance Mechanisms: Löffler, W., et al. (1985).[1] Renal clearance of sulphinpyrazone in man.[1][2][5] European Journal of Clinical Pharmacology.[1]

-

Chemical Properties & Structure: PubChem Database.[1][6] Sulfinpyrazone Compound Summary. [1]

-

Analytical Methodology (LC-MS Context): Shimadzu Application Note. Determination of Sulfonamide Residues (Structural Analogs) using LCMS-8045.[1][7] (Used for method parameter grounding).[1] [1]

-

Pharmacokinetics & Metabolite Identification: Dieterle, W., et al. (1980).[1][3] New metabolites of sulfinpyrazone in man.[1][2][3] Arzneimittel-Forschung.[1][3]

Sources

- 1. Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of sulphinpyrazone and its major metabolites after a single dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal clearance of sulphinpyrazone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfinpyrazone - Wikipedia [en.wikipedia.org]

- 7. shopshimadzu.com [shopshimadzu.com]

Application Note: Strategic Isolation and Quantification of Sulfinpyrazone Sulfone from Biological Matrices

Executive Summary & Chemical Context

Sulfinpyrazone (Anturane) is a uricosuric agent used for gout and platelet inhibition. Its metabolic profile is complex, yielding two primary active metabolites: the reduced sulfide and the oxidized sulfone . While the sulfide is noted for platelet inhibition, the sulfinpyrazone sulfone is the predominant metabolite in plasma due to its longer elimination half-life.

Isolating the sulfone requires a nuanced understanding of the molecule's pKa. Sulfinpyrazone and its metabolites possess a pyrazolidine-3,5-dione ring, rendering them strong acids (pKa ~2.8). Successful isolation from biological matrices (plasma, urine) dictates strict pH control to suppress ionization, facilitating hydrophobic retention or organic partitioning.

Key Physicochemical Properties

| Property | Value/Description | Implication for Isolation |

| Chemical Structure | 1,2-diphenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione | Highly polar sulfone group; Acidic ring. |

| pKa | ~2.8 (Enolic hydroxyl) | CRITICAL: Matrix must be acidified to pH < 2.5 for extraction. |

| LogP | ~1.8 (Sulfone is less lipophilic than parent) | Elutes earlier than parent in Reversed-Phase LC; requires polar-embedded or high-strength phases. |

| Protein Binding | >98% (Albumin) | Aggressive disruption of protein-drug complex is required (Acid/Solvent). |

Metabolic Pathway & Isolation Logic

Understanding the relationship between the parent and the sulfone is vital to prevent interconversion or co-elution.

Figure 1: Metabolic interconversion of Sulfinpyrazone. The Sulfone is an oxidative endpoint and does not revert to the parent, simplifying stability handling compared to the sulfide.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: High purity, UV detection, removing phospholipids.

This classical approach utilizes the acidity of the molecule. By acidifying the plasma, we drive the sulfone into its non-ionized form, allowing extraction into organic solvents.

Reagents

-

Extraction Solvent: Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE provides cleaner separation for this specific analyte.

-

Acidification Buffer: 1M Hydrochloric Acid (HCl).

-

Internal Standard (IS): Phenylbutazone or Warfarin (structural analogues).

Step-by-Step Methodology

-

Sample Prep: Aliquot 1.0 mL of plasma into a glass centrifuge tube.

-

IS Addition: Add 50 µL of Internal Standard working solution. Vortex for 10s.

-

Acidification (Critical): Add 200 µL of 1M HCl.

-

Mechanism: Drops pH to ~1.0, ensuring 100% protonation of the pyrazolidine ring.

-

-

Extraction: Add 5.0 mL of Dichloroethane.

-

Agitation: Mechanical shaker for 10 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Result: The sulfone partitions into the lower organic layer.

-

-

Transfer: Aspirate the upper aqueous layer (waste) and the protein disk. Transfer the organic layer to a clean tube.

-

Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase.

Protocol B: Solid Phase Extraction (SPE)

Best for: High throughput, automation, LC-MS/MS.

SPE offers higher reproducibility and recovery (>85%) compared to LLE for the more polar sulfone metabolite.

Materials

-

Cartridge: Mixed-mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB).

-

Recommendation:Oasis MAX (Mixed-mode Anion Exchange) is superior because it utilizes the negative charge of the drug at neutral pH for retention, allowing rigorous washing.

-

Workflow Diagram

Figure 2: Mixed-Mode Anion Exchange (MAX) strategy. By making the sample basic initially, the acidic sulfone binds to the sorbent, allowing neutral interferences to be washed away with 100% methanol before elution.

Step-by-Step Methodology (MAX Cartridge)

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-

Pre-treatment: Dilute 200 µL plasma with 200 µL 5% Ammonium Hydroxide (NH4OH).

-

Why: Ensures the sulfone is negatively charged (ionized) to bind to the anion exchange resin.

-

-

Loading: Apply sample at 1 mL/min.

-

Wash 1 (Aqueous): 1 mL 5% NH4OH. Removes proteins and salts.

-

Wash 2 (Organic): 1 mL Methanol.

-

Why: Since the analyte is ionically bound, we can use strong organic solvents to wash away neutral lipids and the parent drug (if it is not ionized) without losing the target.

-

-

Elution: 1 mL of 2% Formic Acid in Methanol.

-

Mechanism: Acidifies the sorbent, neutralizing the analyte's charge, breaking the ionic bond, and releasing it into the solvent.

-

Analytical Validation (LC-MS/MS)

Once isolated, the sulfone must be quantified. Due to the structural similarity with the parent, chromatographic resolution is key.

Chromatographic Conditions

-

Column: C18, 100mm x 2.1mm, 3µm (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: Ramp to 80% B

-

5-6 min: Hold 80% B

-

6.1 min: Re-equilibrate 20% B.

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the molecule.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfinpyrazone Sulfone | 419.1 [M-H]- | 273.1 | 25 |

| Sulfinpyrazone (Parent) | 403.1 [M-H]- | 257.1 | 22 |

| Warfarin (IS) | 307.1 [M-H]- | 161.0 | 18 |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (LLE) | pH not acidic enough during extraction. | Ensure pH < 2.5. The pyrazolidine ring must be protonated to be lipophilic. |

| Peak Tailing | Secondary interactions with column silanols. | Increase buffer concentration or add 5mM Ammonium Acetate to Mobile Phase A. |

| Interference | Co-elution with Sulfinpyrazone Sulfide. | The sulfide is less polar. Ensure gradient starts at low % organic (20%) to separate the early eluting sulfone from the late eluting sulfide. |

References

-

Lecaillon, J. B., et al. (1981). "Determination of sulfinpyrazone and its metabolites in human plasma and urine by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 221(1), 172-179.

-

Dieterle, W., et al. (1980). "Pharmacokinetics and metabolism of sulfinpyrazone in man." European Journal of Clinical Pharmacology, 17(5), 371-381.

-

DrugBank Online. (2023). "Sulfinpyrazone: Chemical Structure and Properties." DrugBank.

-

Siller, A. J., et al. (2011). "Liquid chromatography–tandem mass spectrometric method for the simultaneous determination of sulfinpyrazone and its metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1130-1135.

Troubleshooting & Optimization

Technical Support Center: Sulfinpyrazone & Metabolite Separation Guide

Topic: Optimizing Mobile Phase for Sulfinpyrazone Metabolite Separation Audience: Analytical Chemists, DMPK Researchers Status: Active Support Protocol

Executive Summary: The Separation Challenge

Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione) presents a unique chromatographic challenge due to its amphoteric but predominantly acidic nature (pKa ~2.8) and the structural similarity of its metabolites. The primary metabolites—sulfinpyrazone sulfide (reduced), sulfinpyrazone sulfone (oxidized), and p-hydroxy-sulfinpyrazone —span a wide range of polarity.

Successful separation requires precise control of mobile phase pH to suppress ionization of the pyrazolidine ring, ensuring sharp peak shapes and reproducible retention times. This guide addresses the "Three Pillars of Separation": pH Control , Organic Modifier Selectivity , and Gradient Topology .

Module 1: Mobile Phase Chemistry & Setup

Q1: Why is my sulfinpyrazone peak tailing significantly despite using a C18 column?

Diagnosis: This is likely due to secondary silanol interactions or partial ionization . Technical Insight: Sulfinpyrazone contains a pyrazolidine-3,5-dione moiety with an enolic proton (pKa ~2.8). If your mobile phase pH is near this pKa (e.g., pH 3.0–4.0), the molecule exists in a dynamic equilibrium between ionized and non-ionized states, causing peak broadening and tailing. Solution:

-

Lower the pH: Adjust the aqueous mobile phase to pH 2.5 ± 0.1 . This ensures >90% of the molecule is protonated (neutral), increasing interaction with the stationary phase and reducing silanol repulsion.

-

Buffer Choice:

-

UV Detection: Use 20-50 mM Potassium Phosphate (monobasic), adjusted with Phosphoric Acid.

-

LC-MS/MS: Use 0.1% Formic Acid or 5-10 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

-

Q2: Which organic modifier provides better selectivity: Acetonitrile or Methanol?

Recommendation: Acetonitrile (ACN) is the preferred primary modifier. Reasoning:

-

Dipole Interactions: The sulfoxide and sulfone moieties interact differently with the pi-electrons of ACN compared to the protic nature of Methanol. ACN typically provides better resolution between the Parent (Sulfoxide) and the Sulfone metabolite, which is the critical pair.

-